molecular formula C15H13N3O2S B11697390 (2Z)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol

(2Z)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol

Cat. No.: B11697390
M. Wt: 299.3 g/mol
InChI Key: BJMSPELDKZUYRY-MHWRWJLKSA-N
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Description

(2Z)-5-Benzyl-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a furan ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-benzyl-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate hydrazine derivatives with thiazolidinone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acetic acid or p-toluenesulfonic acid can be used to enhance the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-Benzyl-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the benzyl or furan rings.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-5-benzyl-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with different substituents.

    Hydrazones: Compounds with similar hydrazine linkages.

    Furan Derivatives: Compounds containing furan rings with various substituents.

Uniqueness

What sets (2Z)-5-benzyl-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

(2Z)-5-benzyl-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13N3O2S/c19-14-13(9-11-5-2-1-3-6-11)21-15(17-14)18-16-10-12-7-4-8-20-12/h1-8,10,13H,9H2,(H,17,18,19)/b16-10+

InChI Key

BJMSPELDKZUYRY-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CO3)/S2

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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